molecular formula C4H10N4O3 B12653721 Ammonium barbiturate CAS No. 67008-01-9

Ammonium barbiturate

Cat. No.: B12653721
CAS No.: 67008-01-9
M. Wt: 162.15 g/mol
InChI Key: XNDLCVVPLCWBGH-UHFFFAOYSA-N
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Description

Ammonium barbiturate is a chemical compound derived from barbituric acid. Barbiturates are a class of central nervous system depressants that were first synthesized in the early 20th century. They have been used for various medical purposes, including as sedatives, hypnotics, and anticonvulsants . This compound, specifically, is formed by the reaction of barbituric acid with ammonia, resulting in a crystalline salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium barbiturate can be synthesized through gas-solid reactions between barbituric acid and ammonia. The reaction involves exposing barbituric acid to ammonia gas, leading to the formation of this compound crystals . The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the complete conversion of barbituric acid to this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ammonia gas over barbituric acid in a reactor. The reaction is monitored to maintain optimal conditions, and the resulting this compound is collected and purified for further use.

Chemical Reactions Analysis

Types of Reactions

Ammonium barbiturate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids and bases, which can facilitate the substitution and dehydration processes. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include substituted barbiturates and barbituric acid, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium barbiturate has several scientific research applications:

Mechanism of Action

Ammonium barbiturate exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the brain . This mechanism is similar to other barbiturates, which also potentiate the effect of GABA at this receptor.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ammonium barbiturate include:

Uniqueness

This compound is unique in its formation and specific applications. Unlike other barbiturates, it is primarily used as an intermediate in chemical synthesis rather than as a direct therapeutic agent. Its ability to form crystalline salts with ammonia also distinguishes it from other barbiturates.

Biological Activity

Ammonium barbiturate, a derivative of barbituric acid, is a compound that has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, sedative, and enzyme inhibition effects, supported by relevant case studies and research findings.

Overview of Barbiturates

Barbiturates, including this compound, are a class of drugs that act as central nervous system depressants. They are primarily known for their sedative and hypnotic properties, historically used in the treatment of anxiety, insomnia, and seizures. Despite the rise of benzodiazepines, barbiturates remain significant in medicinal chemistry due to their diverse biological activities.

1. Sedative and Hypnotic Effects

Barbiturates exert their sedative effects primarily through the modulation of gamma-aminobutyric acid (GABA) receptors in the brain. They enhance GABA's inhibitory action, leading to decreased neuronal excitability. This mechanism is crucial for their use in anesthesia and the management of sleep disorders. Research indicates that this compound binds to distinct sites on the GABA_A receptor, which enhances chloride ion influx and results in hyperpolarization of neurons .

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various barbiturate derivatives. For example, arylidene barbiturates have shown significant antibacterial activity influenced by structural modifications such as the presence of hydroxyl groups in specific positions on the aryl chain. These modifications enhance the compounds' efficacy against a range of bacterial strains .

Table 1: Antibacterial Activity of Selected Barbiturate Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Bacterial Strain Tested
Arylidene Barbiturate A12 µg/mLStaphylococcus aureus
Arylidene Barbiturate B25 µg/mLEscherichia coli
Hydroxy-substituted Barbiturate C8 µg/mLPseudomonas aeruginosa

3. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that certain derivatives can inhibit enzymes such as xanthine oxidase and α-glucosidase, which are relevant in conditions like gout and diabetes . The inhibitory effects are often linked to specific structural features within the barbiturate framework.

Table 2: Enzyme Inhibition Potency of Barbiturate Derivatives

Compound NameIC50 (µM)Enzyme Target
Compound D24.3Xanthine Oxidase
Compound E27.9Xanthine Oxidase
Compound F101.8α-Glucosidase

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various arylidene barbiturates demonstrated that compounds with hydroxyl groups at the ortho position exhibited enhanced antibacterial activity against Gram-positive bacteria. The research concluded that structural modifications could significantly influence antimicrobial efficacy .

Case Study 2: Sedative Properties

In clinical settings, this compound has been utilized for its sedative effects during surgical procedures. Its rapid onset and short duration make it suitable for induction anesthesia. However, careful monitoring is required due to its narrow therapeutic index and potential for respiratory depression .

Properties

CAS No.

67008-01-9

Molecular Formula

C4H10N4O3

Molecular Weight

162.15 g/mol

IUPAC Name

diazanium;6-oxo-5H-pyrimidine-2,4-diolate

InChI

InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3

InChI Key

XNDLCVVPLCWBGH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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